molecular formula C18H20N2O B7577543 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Numéro de catalogue B7577543
Poids moléculaire: 280.4 g/mol
Clé InChI: VNFMHLJSPNCMHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase enzyme, JMJD3. This enzyme plays a crucial role in the epigenetic regulation of gene expression, making it an attractive target for therapeutic intervention.

Mécanisme D'action

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide targets the histone demethylase enzyme, JMJD3, which is involved in the epigenetic regulation of gene expression. Specifically, JMJD3 is responsible for removing methyl groups from histone proteins, which can activate or repress gene expression. By inhibiting JMJD3, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can alter the expression of genes involved in disease development and progression.
Biochemical and Physiological Effects
3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the suppression of inflammatory responses. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to alter the expression of genes involved in cell differentiation and development, making it a potential treatment for developmental disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its specificity for JMJD3, which allows for targeted inhibition of this enzyme without affecting other histone demethylases. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical development. However, one limitation of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its relatively low potency compared to other JMJD3 inhibitors, which may limit its effectiveness in certain applications.

Orientations Futures

Future research on 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in a variety of diseases. Additionally, the development of more potent and selective JMJD3 inhibitors could improve the effectiveness of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide and other similar compounds. Finally, the use of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in combination with other therapies, such as chemotherapy or immunotherapy, could enhance its therapeutic potential in cancer and other diseases.

Méthodes De Synthèse

The synthesis of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves a multi-step process that begins with the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the amide linkage. The final step involves the introduction of a dimethylamino group to the benzene ring using dimethylamine gas.

Applications De Recherche Scientifique

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. Specifically, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to inhibit the expression of genes involved in the development and progression of cancer, making it a promising candidate for cancer therapy. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12-7-13(2)9-15(8-12)18(21)20-17-4-3-14-5-6-19-11-16(14)10-17/h3-4,7-10,19H,5-6,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFMHLJSPNCMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCNC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.